Cas no 1015845-83-6 (1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde)

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde
- AG-D-08675
- AK103423
- Ambcb4011781
- ANW-64810
- CTK3J9943
- MolPort-016-630-974
- CHEMBRDG-BB 4011781
- 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde(SALTDATA: FREE)
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- Inchi: InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3
- InChI Key: WNMZTFXCGJBJIV-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O
Computed Properties
- Exact Mass: 214.11100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 34.89000
- LogP: 2.80820
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Security Information
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B452213-250mg |
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde |
1015845-83-6 | 250mg |
$ 873.00 | 2023-04-18 | ||
TRC | B452213-25mg |
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde |
1015845-83-6 | 25mg |
75.00 | 2021-08-17 | ||
TRC | B452213-2.5mg |
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde |
1015845-83-6 | 2.5mg |
45.00 | 2021-08-17 | ||
TRC | B452213-750mg |
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde |
1015845-83-6 | 750mg |
$ 1800.00 | 2023-09-08 | ||
Alichem | A049003215-1g |
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde |
1015845-83-6 | 95% | 1g |
$615.44 | 2023-09-04 | |
1PlusChem | 1P0005BT-100mg |
1H-Pyrazole-4-carboxaldehyde, 1-[4-(1-methylethyl)phenyl]- |
1015845-83-6 | 95% | 100mg |
$257.00 | 2023-12-27 | |
eNovation Chemicals LLC | Y1240910-1g |
1H-Pyrazole-4-carboxaldehyde, 1-[4-(1-methylethyl)phenyl]- |
1015845-83-6 | 95% | 1g |
$2230 | 2025-02-24 | |
Aaron | AR0005K5-1g |
1H-Pyrazole-4-carboxaldehyde, 1-[4-(1-methylethyl)phenyl]- |
1015845-83-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1240910-500mg |
1H-Pyrazole-4-carboxaldehyde, 1-[4-(1-methylethyl)phenyl]- |
1015845-83-6 | 95% | 500mg |
$1675 | 2025-02-21 | |
eNovation Chemicals LLC | Y1240910-5g |
1H-Pyrazole-4-carboxaldehyde, 1-[4-(1-methylethyl)phenyl]- |
1015845-83-6 | 95% | 5g |
$6690 | 2025-02-21 |
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Chemical Profile of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1015845-83-6)
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, identified by its CAS number 1015845-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a pyrazole core substituted with a 4-isopropylphenyl group and a formyl functional group at the 4-position, making it a versatile scaffold for further chemical modifications and biological evaluations.
The compound’s structural attributes position it as a promising candidate for exploring novel pharmacophores. The pyrazole ring is a well-documented motif in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isopropylphenyl moiety enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability. Moreover, the aldehyde group serves as an active site for condensation reactions, enabling the synthesis of Schiff bases and other functional derivatives.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play pivotal roles in various diseases, including cancer and neurodegenerative disorders. The unique combination of aromaticity from the phenyl ring and the electron-deficient pyrazole core in 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde makes it an attractive scaffold for designing PPI modulators. Studies have demonstrated that pyrazole derivatives can disrupt aberrant signaling pathways by binding to specific protein targets.
One of the most compelling aspects of this compound is its potential in oncology research. The isopropylphenyl group can be tailored to optimize binding affinity to kinases or other enzymes involved in tumor progression. Preliminary computational studies suggest that this compound may interact with ATP-binding pockets of certain oncogenic proteins, potentially inhibiting their activity. Such interactions could lead to the development of next-generation anticancer agents with improved selectivity and reduced side effects.
The aldehyde functionality also opens avenues for exploring its role in bioconjugation chemistry. For instance, it can be used to link antibodies or peptides to enhance targeted drug delivery systems. This approach has been successfully applied in immunotherapy to improve the efficacy of cancer treatments. The structural flexibility of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde allows for further derivatization, enabling researchers to fine-tune its properties for specific therapeutic applications.
Advances in synthetic methodologies have further expanded the utility of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex derivatives with minimal byproducts. These methods are particularly valuable in medicinal chemistry, where high yields and purity are essential for subsequent biological testing. The ability to rapidly modify the pyrazole core while retaining its core pharmacological features has accelerated the discovery pipeline.
Another area where this compound shows promise is in the field of inflammation research. Pyrazole derivatives have been reported to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The isopropylphenyl substituent may enhance binding interactions with these enzymes, leading to more potent anti-inflammatory effects. Such discoveries could pave the way for novel treatments for chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.
The compound’s solubility profile is another critical consideration in drug development. While aldehydes generally exhibit moderate solubility in organic solvents, modifications can be made to improve water solubility if required. For example, incorporating polar groups such as hydroxymethyl or carboxylic acid functionalities can enhance aqueous solubility without compromising biological activity. Such adjustments are often necessary for formulation development and clinical translation.
In conclusion, 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1015845-83-6) represents a valuable building block for medicinal chemists seeking innovative therapeutic agents. Its unique structural features—combining a pyrazole core with an isopropylphenyl substituent and an aldehyde group—offer multiple avenues for exploration across oncology, inflammation research, and drug delivery systems. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to contribute significantly to future pharmaceutical developments.
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